molecular formula C16H14N2O5S B10878224 2-({2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid

2-({2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid

Cat. No.: B10878224
M. Wt: 346.4 g/mol
InChI Key: JZDZIAQQNLVRPM-UHFFFAOYSA-N
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Description

2-({2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoic acid core with a sulfanyl group and a substituted amino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid typically involves multiple steps. One common method includes the reaction of 2-methyl-5-nitroaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2-mercaptobenzoic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide (NaOH) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H14N2O5S

Molecular Weight

346.4 g/mol

IUPAC Name

2-[2-(2-methyl-5-nitroanilino)-2-oxoethyl]sulfanylbenzoic acid

InChI

InChI=1S/C16H14N2O5S/c1-10-6-7-11(18(22)23)8-13(10)17-15(19)9-24-14-5-3-2-4-12(14)16(20)21/h2-8H,9H2,1H3,(H,17,19)(H,20,21)

InChI Key

JZDZIAQQNLVRPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=CC=CC=C2C(=O)O

Origin of Product

United States

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